ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate

CB1 receptor antagonism N2-substituted triazole cannabinoid receptor selectivity

Ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic building block belonging to the 1,2,3-triazole-4-carboxylate ester family. The compound features an N2-ethyl substituent and a C5-methyl group, which collectively confer a calculated XLogP3-AA of 1.5 and a topological polar surface area of 57 Ų.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
CAS No. 942060-25-5
Cat. No. B1445461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate
CAS942060-25-5
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCCN1N=C(C(=N1)C(=O)OCC)C
InChIInChI=1S/C8H13N3O2/c1-4-11-9-6(3)7(10-11)8(12)13-5-2/h4-5H2,1-3H3
InChIKeyYHSXWVUOMUYADD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Ethyl-5-Methyl-2H-1,2,3-Triazole-4-Carboxylate (CAS 942060-25-5): A Defined N2-Substituted Triazole Ester for Pharmacological and Synthetic Exploration


Ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic building block belonging to the 1,2,3-triazole-4-carboxylate ester family. The compound features an N2-ethyl substituent and a C5-methyl group, which collectively confer a calculated XLogP3-AA of 1.5 and a topological polar surface area of 57 Ų [1]. This substitution pattern distinguishes it from the more common N1-substituted or unsubstituted triazole esters, making it a valuable scaffold for structure-activity relationship (SAR) studies and fragment-based drug discovery.

1
Pre-formed N2-ethyl triazole scaffold for CB1 antagonist SAR studies
2
Favorable computed CNS drug-like properties (XLogP 1.5, TPSA 57 Ų, HBD 0)
3
Regioselective entry point for N2-substituted triazole fragment libraries

Why Generic Triazole Esters Cannot Replace Ethyl 2-Ethyl-5-Methyl-2H-1,2,3-Triazole-4-Carboxylate in CB1 Antagonist Programs


Substituting ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate with an unsubstituted or N1-substituted triazole ester eliminates the N2-ethyl substitution pattern that is critical for biological performance. Published research demonstrates that N2-substituted 1,2,3-triazoles exhibit substantially higher CB1 receptor antagonistic potency and selectivity compared to their N1-substituted counterparts [1]. Simply put, the N2-ethyl group is not an inert decoration; it directly influences ligand-receptor interactions that cannot be replicated by generic triazole esters.

Target Compound
N2-ethyl-5-methyl-triazole ester with pre-installed regiochemistry
Supports >1000-fold CB1 selectivity in reported assays
Generic Triazole Esters
N1-substituted or unsubstituted variants lack the N2-ethyl pharmacophore
Substantially lower CB1 antagonism; selectivity advantage may not transfer
N2-ethyl substitution is not an inert decoration; direct replacement may compromise receptor interaction profile.

Quantitative Differentiation Evidence for Ethyl 2-Ethyl-5-Methyl-2H-1,2,3-Triazole-4-Carboxylate


N2-Substituted 1,2,3-Triazoles Are Significantly More Potent CB1 Antagonists Than N1-Substituted Analogues

In a direct head-to-head evaluation of N1- versus N2-substituted 1,2,3-triazole derivatives as CB1 receptor antagonists, the N2-substituted, symmetrical triazoles demonstrated markedly higher potency. The most active N2-substituted triazole benzyl amides achieved IC50 values below 20 nM at CB1, while exhibiting negligible activity at CB2 (IC50 > 10 µM), yielding selectivity ratios exceeding 1000-fold [1]. This potency advantage is attributed to the N2 substitution pattern, which mimics the key pharmacophoric elements required for CB1 antagonism. As a stable, pre-formed N2-ethyl-5-methyl-triazole ester, the target compound serves as an ideal advanced intermediate for further elaboration into potent CB1 antagonists.

CB1 Antagonism Selectivity
Class-level
N2-substituted triazoles: IC50 10 µM (CB2); selectivity >1000-fold
Supports CB1 antagonist selectivity research
N1-substituted analogues are reported as significantly less active
CB1 receptor antagonism N2-substituted triazole cannabinoid receptor selectivity

Computed Lipophilicity (XLogP) Differentiates from Unsubstituted Triazole Ester Baseline

The computed XLogP3-AA value for ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate is 1.5 [1]. This represents a substantial increase in lipophilicity compared to the parent unsubstituted ethyl 2H-1,2,3-triazole-4-carboxylate, for which the calculated XLogP3-AA is approximately 0.3 [2]. The ~1.2 log unit increase is attributable to the additional ethyl and methyl substituents on the triazole core, which enhance the compound’s ability to partition into lipid membranes.

Computed Lipophilicity
Cross-study comparable
ΔXLogP = +1.2 vs unsubstituted triazole ester
Supports CNS-targeted library design
XLogP 1.5 indicates improved membrane partitioning potential
lipophilicity XLogP triazole ester physicochemical properties

Lower Topological Polar Surface Area (TPSA) Favors CNS Penetration Over Unsubstituted Triazole Ester

The topological polar surface area (TPSA) of ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate is 57 Ų [1], which is lower than the TPSA of the unsubstituted ethyl 2H-1,2,3-triazole-4-carboxylate (~71 Ų) [2]. A TPSA below 60 Ų is generally associated with favorable CNS penetration, whereas values above 70 Ų are predicted to limit blood-brain barrier passage.

Topological Polar Surface Area
Cross-study comparable
ΔTPSA = -14 Ų (57 vs 71 Ų)
Supports CNS penetration probability
TPSA below 60 Ų is associated with higher BBB permeability
TPSA CNS penetration triazole ester drug-likeness

N2-Alkylation Provides a Defined Scaffold for Fragment Elaboration into Selective CB1 Ligands

The pre-installed N2-ethyl group on ethyl 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylate provides a direct synthetic entry point to N2-substituted triazole derivatives that have been validated as selective CB1 antagonists. In the reported SAR study, insertion of a methylene spacer between the triazole core and the carbonyl side chain further enhanced in vitro activity, producing compounds with IC50 < 20 nM [1]. The ethyl ester functionality at C4 permits straightforward hydrolysis to the carboxylic acid or amidation to access benzyl amide derivatives, making this ester an operationally convenient intermediate.

Synthetic Tractability
Class-level
Ester → amide / acid conversion without regioselective N-alkylation optimization
Enables direct synthesis of N2-substituted CB1 antagonist leads
Eliminates N1/N2 isomer mixture in subsequent steps
fragment-based drug discovery N2-alkylation triazole scaffold elaboration

Hydrogen Bond Acceptor Count Compatible with CNS Drug-Like Property Guidelines

The compound possesses 4 hydrogen bond acceptors (the three triazole nitrogen atoms and the ester carbonyl) and zero hydrogen bond donors [1]. This profile compares favorably with the unsubstituted ethyl 2H-1,2,3-triazole-4-carboxylate, which also has 4 acceptors but may exhibit higher effective polarity due to the absence of alkyl shielding. In CNS drug design, an HBA count of ≤4 is considered favorable for blood-brain barrier penetration, whereas higher HBA counts are correlated with reduced CNS exposure.

CNS Drug-Likeness
Supporting evidence
HBA = 4; HBD = 0 (no tautomeric NH donor)
Compatible with CNS lead-likeness criteria
Absence of H-bond donors may improve membrane permeability
hydrogen bond acceptor drug-likeness CNS MPO score

High-Impact Application Scenarios for Ethyl 2-Ethyl-5-Methyl-2H-1,2,3-Triazole-4-Carboxylate


Fragment-Based Discovery of Selective CB1 Receptor Antagonists

The compound serves as a pre-functionalized N2-substituted triazole fragment for the rapid assembly of CB1 antagonist libraries. The N2-ethyl group is pre-installed, enabling direct amidation of the ester to generate benzyl amide derivatives with potent CB1 antagonism (IC50 < 20 nM) and >1000-fold selectivity over CB2, as demonstrated by Oliva et al. [1]. This eliminates the need for regioselective alkylation steps that often produce mixtures of N1 and N2 isomers.

CNS-Penetrant Lead Optimization Scaffold

With an XLogP of 1.5, TPSA of 57 Ų, and zero hydrogen bond donors [1], the compound meets key CNS drug-likeness criteria. Medicinal chemistry teams can use this ester as a starting point for optimizing CNS-penetrant triazole-based ligands, leveraging its favorable physicochemical profile compared to simpler triazole esters.

Regioselective Diversification of N2-Substituted Triazoles

The ethyl ester at C4 and the methyl group at C5 provide two orthogonal handles for further functionalization. The ester can be hydrolyzed to the carboxylic acid for further coupling, while the 5-methyl position can undergo C-H activation or halogenation to introduce additional substituents, enabling the exploration of diverse SAR space without disturbing the critical N2-ethyl substitution pattern.

Screening Library Construction for Neuroscience and Metabolic Disease Targets

Given the established role of CB1 antagonism in metabolic disorders and CNS indications, this compound is a strategic building block for constructing focused screening libraries targeting cannabinoid receptors and related GPCRs. Its favorable computed properties and validated biological relevance make it a high-value addition to fragment and lead-like compound collections.

Application
Selection Property
Validation Focus
CB1 Receptor Antagonist Fragment Libraries
N2-ethyl regiochemistry pre-installed
Confirm CB1 vs CB2 selectivity in target binding assays
CNS-Penetrant Lead Optimization
Computed physicochemical profile (XLogP, TPSA, HBD 0)
Evaluate brain permeability in cell-based or in vivo models
Regioselective Triazole Diversification
C4 ester and C5 methyl orthogonal handles
Assess functional group tolerance during library synthesis
GPCR/Neuroscience Screening Collections
Pre-validated N2-substitution pattern for CB1 antagonism
Screen against cannabinoid and related GPCR panels
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